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Compound of Interest

Compound Name: 2-(4-morpholinyl)-6-Quinolinamine

CAS No.: 648423-84-1

Cat. No.: B11877860

Get Quote

Introduction & Scaffold Analysis
The 2-(4-morpholinyl)-6-quinolinamine core is a privileged structure in medicinal chemistry.

The quinoline ring provides a flat, aromatic surface for hydrophobic interactions within the ATP-

binding pocket of kinases, while the morpholine at position 2 typically functions as a hinge-

binder, forming a critical hydrogen bond with the kinase backbone (e.g., Val851 in PI3K

).

The primary amine at position 6 is the designated "growth vector." It projects into the solvent-

exposed region or specificity pockets (such as the affinity pocket in PI3K isoforms).

Functionalizing this amine allows researchers to tune solubility, potency, and pharmacokinetic

(PK) properties.

Chemical Properties & Reactivity Profile
Nucleophilicity: The 6-amino group is an aromatic amine (aniline-like). While the quinoline

ring is generally electron-deficient (making the amine less nucleophilic than a phenylamine),
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the electron-donating morpholine group at position 2 partially restores electron density to the

system via resonance.

Basicity: The morpholine nitrogen (pKa ~8) is more basic than the quinoline nitrogen or the

aniline.

Expert Insight: The molecule often exists as a salt or hydrate. Ensure the starting material

is free-based (using

wash or DIPEA) before attempting nucleophilic reactions to prevent catalyst poisoning or
stoichiometric mismatches.

Solubility: Moderate in DMSO, DMF, and DCM; poor in water and hexanes.

Strategic Functionalization Map
The following diagram illustrates the core synthesis of the scaffold and its divergent

functionalization pathways.

Core Synthesis
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Figure 1: Synthesis and divergent functionalization pathways of the 2-morpholino-6-

aminoquinoline scaffold.

Reagent Selection Guide
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Choosing the right reagent class is critical for yield and purity.

Reaction Class Preferred Reagent System
Why? (Mechanistic
Insight)

Amide Coupling (Standard) HATU / DIPEA / DMF

The 6-amino group is slightly

deactivated. HATU (an

uronium salt) provides faster

activation and higher

conversion than EDC/HOBt for

anilines.

Amide Coupling (Difficult) Acid Chloride / Pyridine

If the carboxylic acid partner is

bulky, the high reactivity of acid

chlorides overcomes steric

hindrance.

Urea Formation Isocyanate / DCM

Cleanest reaction. No coupling

reagent byproducts. If

isocyanate is unavailable, use

4-Nitrophenyl chloroformate to

activate the amine, then react

with the second amine.

Reductive Amination
NaBH(OAc)

/ DCE / AcOH

Sodium triacetoxyborohydride

is mild and selective for imines

over ketones/aldehydes,

preventing over-reduction.

Acetic acid catalyzes imine

formation.

Sulfonylation Sulfonyl Chloride / Pyridine

Pyridine acts as both solvent

and acid scavenger (HCl

sponge), driving the reaction to

completion.

Detailed Experimental Protocols

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11877860?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol A: High-Efficiency Amide Coupling (HATU
Method)
Best for attaching complex carboxylic acids (e.g., amino acids, heterocycles).

Reagents:

Scaffold: 2-(4-morpholinyl)-6-quinolinamine (1.0 equiv)

Carboxylic Acid (R-COOH): 1.2 equiv

Coupling Agent: HATU (1.5 equiv)

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step:

Activation: In a dry vial, dissolve the Carboxylic Acid (1.2 equiv) in anhydrous DMF (0.1 M

concentration). Add HATU (1.5 equiv) and DIPEA (1.5 equiv). Stir at Room Temperature (RT)

for 15 minutes.

Note: The solution should turn slightly yellow, indicating active ester formation.

Addition: Add 2-(4-morpholinyl)-6-quinolinamine (1.0 equiv) and the remaining DIPEA (1.5

equiv) to the reaction mixture.

Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS.[1]

Target Mass: [M+H]+ = MW(Scaffold) + MW(Acid) - 18.

Work-up: Dilute with EtOAc (10x volume). Wash sequentially with sat.

(2x), water (1x), and brine (1x).

Purification: Dry organic layer over

, filter, and concentrate. Purify via flash chromatography (DCM:MeOH gradient, 0-10%).
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Protocol B: Reductive Amination (Secondary Amine
Synthesis)
Best for introducing alkyl chains or benzyl groups without a carbonyl.

Reagents:

Scaffold: 1.0 equiv

Aldehyde (R-CHO): 1.2 equiv

Reductant:

(Sodium triacetoxyborohydride) (2.0 equiv)

Acid Catalyst: Glacial Acetic Acid (1-2 drops or 1.0 equiv)

Solvent: 1,2-Dichloroethane (DCE) or DCM

Step-by-Step:

Imine Formation: Dissolve the scaffold and Aldehyde in DCE (0.1 M). Add Acetic Acid. Stir for

1 hour at RT.

Critical Step: Do not add the reductant yet. Allow the imine (Schiff base) to form. In some

cases, molecular sieves (4Å) help drive this equilibrium.

Reduction: Add

in one portion. Stir at RT for 12 hours.[2][3]

Quench: Quench carefully with sat.

(gas evolution possible).

Extraction: Extract with DCM (3x).

Purification: Silica gel chromatography.
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Tip: If the product streaks on silica, add 1% Triethylamine to the eluent.

Protocol C: Urea Formation (Isocyanate Method)
Best for creating high-affinity H-bond donors.

Reagents:

Scaffold: 1.0 equiv

Isocyanate (R-N=C=O): 1.1 equiv

Solvent: Anhydrous DCM or THF

Step-by-Step:

Dissolve the scaffold in anhydrous DCM.

Add the Isocyanate dropwise at 0°C.

Allow to warm to RT and stir for 2–4 hours.

Isolation: Often, the urea product precipitates out of DCM. Filter the solid and wash with cold

DCM/Hexane. If no precipitate, evaporate and purify via column chromatography.

Expert Tips & Troubleshooting
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Problem Root Cause Solution

Low Yield in Amide Coupling Aniline deactivation

Switch to Acid Chloride

method or heat the HATU

reaction to 50°C.

Product Stuck in Aqueous

Layer
Morpholine protonation

The morpholine is basic.

Ensure the aqueous workup

pH is basic (~pH 9-10) to keep

the molecule neutral and in the

organic phase.

Over-alkylation (Reductive

Amination)
Highly reactive aldehyde

Use strictly 1.0-1.1 equiv of

aldehyde and add reductant

slowly at 0°C.

Starting Material Remains Salt formation

If starting with the HCl salt of

the amine, you MUST add

extra DIPEA to free-base it in

situ.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com
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